4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
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Overview
Description
4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine: is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring system. This particular compound features two fluorine atoms at the 4 and 6 positions of one benzothiazole ring and a methoxy group at the 6 position of the other benzothiazole ring, which is further connected to an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid or its derivatives under acidic conditions. Subsequent steps may include halogenation to introduce fluorine atoms and methylation to add the methoxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the amine group to a nitro group or other oxidized forms.
Reduction: : Reduction of the nitro group to an amine.
Substitution: : Replacement of the fluorine atoms with other groups or atoms.
Coupling Reactions: : Formation of bonds between the benzothiazole core and other molecules.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as alkyl halides can be used for substitution reactions.
Coupling Reactions: : Palladium-catalyzed cross-coupling reactions are often employed.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxyl derivatives.
Reduction: : Amine derivatives.
Substitution: : Alkylated or arylated derivatives.
Coupling Reactions: : Bi- or multi-functionalized derivatives.
Scientific Research Applications
4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets and pathways. Potential targets could include enzymes, receptors, or other proteins within biological systems. Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine: is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups. Similar compounds include:
4,6-difluoro-2-aminobenzothiazole: : Lacks the methoxy group.
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine: : Lacks the fluorine atoms.
4,6-difluoro-N-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine: : Different position of the methoxy group.
These compounds differ in their chemical properties and potential biological activities, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3OS2/c1-21-8-2-3-10-11(6-8)22-14(18-10)20-15-19-13-9(17)4-7(16)5-12(13)23-15/h2-6H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHJYEOJTCTTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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